N-(furan-2-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide
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Overview
Description
N-(furan-2-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl intermediate. This intermediate is then reacted with 2-(2-methoxyethoxy)isonicotinamide under specific conditions to yield the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the choice of raw materials, reaction conditions, and purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The isonicotinamide moiety can be reduced to form corresponding amines.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the isonicotinamide moiety may produce corresponding amines.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide can be compared with other similar compounds, such as:
N-(furan-2-ylmethyl)-2-(2-ethoxyethoxy)isonicotinamide: Differing by the presence of an ethoxy group instead of a methoxy group.
N-(furan-2-ylmethyl)-2-(2-methoxyethoxy)nicotinamide: Differing by the presence of a nicotinamide moiety instead of an isonicotinamide moiety.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-18-7-8-20-13-9-11(4-5-15-13)14(17)16-10-12-3-2-6-19-12/h2-6,9H,7-8,10H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKABYSOTCETNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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